5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
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Overview
Description
5-(Chloromethyl)-6-oxa-4-azaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene is a hydrophilic spiroalkene that exhibits reactivity as a dipolarophile in the photoinduced tetrazole–alkene cycloaddition reaction
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in antibiotic activity .
Pharmacokinetics
Its hydrophilic nature suggests it may have good water solubility, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, including antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl precursor with an azaspiro compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different spiro derivatives with varied properties.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spiro amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Materials Science: Its spiro structure can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactivity and structural features.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
- 6-Oxa-4-azaspiro[2.4]hept-4-ene
- 5-(Hydroxymethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
5-(chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-3-5-8-6(1-2-6)4-9-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFUGMMBXGBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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